Selenanthrene, 2,3,7,8-tetramethoxy-
Description
Selenanthrene, 2,3,7,8-tetramethoxy- (CAS: Not explicitly provided; structurally analogous to 2,3,7,8-tetramethoxyselenanthrene) is a heterocyclic organoselenium compound featuring a central selenium-selenium (Se–Se) bond flanked by two benzene rings substituted with methoxy groups at positions 2, 3, 7, and 6. Its synthesis involves the methylselenenylation of aromatic precursors using ammonium peroxydisulfate, achieving a moderate yield of 42% . The compound has been characterized via comparison with authentic samples and crystallographic studies, confirming its folded conformation in the pure state .
This molecule is notable for its electron-rich nature, making it a strong donor in charge-transfer (CT) complexes with acceptors like 7,7,8,8-tetracyano-2,3,5,6-tetrafluoroquinodimethane (TCNQF4). In such complexes, the selenanthrene backbone becomes planar, facilitating π-orbital overlap critical for CT interactions .
Properties
CAS No. |
50499-86-0 |
|---|---|
Molecular Formula |
C16H16O4Se2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2,3,7,8-tetramethoxyselenanthrene |
InChI |
InChI=1S/C16H16O4Se2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |
InChI Key |
RYTMZQYCULTDRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1OC)[Se]C3=C([Se]2)C=C(C(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,7,8-tetramethoxyselenanthrene involves several steps. One common method includes the reaction of selenanthrene with methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the proper substitution of methoxy groups at the desired positions . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,7,8-Tetramethoxyselenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stable radical cations and reactive dications.
Reduction: It can be reduced under specific conditions, although it is a weaker reductant compared to its sulfur analog.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like tetracyanoquinodimethane and reducing agents suitable for selenium compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,7,8-Tetramethoxyselenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,7,8-tetramethoxyselenanthrene involves its redox behavior. It can donate electrons, forming radical cations and dications, which can further interact with other molecules in charge-transfer complexes . The molecular targets and pathways involved are primarily related to its ability to participate in electron transfer processes.
Comparison with Similar Compounds
Table 1: Key Properties of 2,3,7,8-Tetramethoxychalcogenanthrenes
Key Findings :
- Chalcogen Effect: Replacing sulfur (S) with selenium (Se) enhances donor strength due to selenium’s larger atomic radius and lower electronegativity, raising the HOMO energy (-9.2 eV vs. -9.5 eV for S-analog) and improving CT efficiency .
- Methoxy vs. Ethoxy: Ethoxy substituents reduce donor capacity compared to methoxy groups, as seen in the lower HOMO energy of tetraethoxythianthrene (-9.8 eV) .
- Conformational Flexibility : All chalcogenanthrenes adopt a folded conformation in their pure state but planarize in CT complexes, enabling optimal π-π stacking .
Comparison with Dibenzothiophene and Dibenzoselenophene Derivatives
Key Findings :
- Synthesis Complexity : Selenanthrene derivatives require specialized selenenylation reagents, whereas dibenzothiophene derivatives are synthesized via sulfone lithiation, which is more scalable but less selective .
- Electronic Applications: Selenanthrene-based CT complexes exhibit superior charge mobility compared to dibenzothiophene 5,5-dioxide, attributed to selenium’s polarizability and stronger donor-acceptor interactions .
Table 3: Bioactivity of Methoxy-Substituted Analogues
Key Findings :
- Structural Insights : Methoxy positioning significantly impacts bioactivity. For example, 1-hydroxy-2,3,4,6-tetramethoxyxanthone’s neuroprotection relies on its para-methoxy arrangement, which enhances radical scavenging .
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